molecular formula C15H16N2O5 B4996842 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B4996842
M. Wt: 304.30 g/mol
InChI Key: NQMZVOLOIJXGIX-UHFFFAOYSA-N
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Description

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It contains a morpholine ring, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, maleic anhydride, and various nucleophiles. The reactions are typically carried out in solvents like DMF and at temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine or pyrrolidine rings .

Mechanism of Action

The mechanism of action of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and kinase, which play crucial roles in various biological processes. The inhibition of these enzymes can lead to the suppression of inflammatory responses and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZVOLOIJXGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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